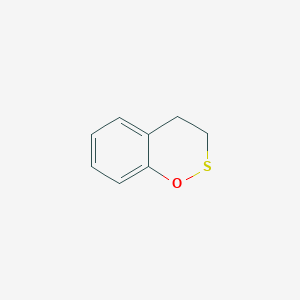

Dihydrobenzoxathiin

説明

Structure

3D Structure

特性

分子式 |

C8H8OS |

|---|---|

分子量 |

152.22 g/mol |

IUPAC名 |

3,4-dihydro-1,2-benzoxathiine |

InChI |

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)5-6-10-9-8/h1-4H,5-6H2 |

InChIキー |

NTOIMCSZPGZTND-UHFFFAOYSA-N |

正規SMILES |

C1CSOC2=CC=CC=C21 |

同義語 |

dihydrobenzoxathiin |

製品の起源 |

United States |

Synthetic Methodologies for Dihydrobenzoxathiin Systems

General Synthetic Strategies for Dihydrobenzoxathiin Core Structures

The construction of the fundamental this compound ring system can be achieved through several strategic cyclization pathways. One common approach involves the reaction of ortho-halothiophenols with epoxides in a domino S_N_2 ring-opening, followed by an intramolecular C(aryl)-O bond formation. researchgate.net This latter step is often facilitated by a copper(I)-BINOL catalyzed Ullmann-type coupling, yielding the desired this compound moiety in moderate to good yields. researchgate.net

Another effective method is the trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) mediated cyclization of thioketones. researchgate.net These precursors, derived from the reaction of functionalized thiophenols with bromo ketones, cyclize to afford syn-2,3-disubstituted dihydrobenzoxathiins with excellent diastereoselectivity (>99:1). researchgate.net

More contemporary methods include the use of continuous-flow electrosynthesis for intramolecular dehydrogenative C-S coupling. researchgate.net This technique provides an efficient route to benzofused sulfur heterocycles, including dihydrobenzoxathiins, without the need for transition-metal catalysts or chemical oxidizing agents. researchgate.net

Enantioselective Synthesis of Dihydrobenzoxathiins

The asymmetric synthesis of dihydrobenzoxathiins, crucial for the development of chiral molecules, has been a significant area of research. A particularly noteworthy advancement is the use of a sulfoxide-directed reduction, which allows for the establishment of multiple stereogenic centers with high precision. pnas.orgnih.gov

A novel and highly efficient method for the asymmetric synthesis of dihydrobenzoxathiins involves the sulfoxide-directed borane (B79455) reduction. pnas.orgthieme-connect.com This strategy was prominently demonstrated in the synthesis of a potent selective estrogen receptor modulator (SERM) possessing a this compound core with two stereogenic centers. pnas.orgresearchgate.net The key transformation is an unprecedented stereospecific reduction of an α,β-unsaturated sulfoxide (B87167) directly to the corresponding saturated sulfide (B99878) in a single step using a borane reagent. pnas.orgnih.gov This reaction simultaneously reduces the carbon-carbon double bond and the sulfoxide group. pnas.org

The reduction of the sulfoxide starting material, (S)-15, is typically carried out in toluene (B28343) with approximately 1.05 equivalents of a 1 M solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) at a controlled temperature of 10°C. pnas.org This process yields the desired cis-biarylthis compound product with complete stereoselectivity and in high yield. pnas.org

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| (S)-15 | 1.05 eq. 1 M BH3·THF | Toluene | 10°C | cis-biarylthis compound (5) | 88% | 99% | pnas.org |

The sulfoxide-directed borane reduction is characterized by its complete stereospecificity. thieme-connect.comthieme-connect.com A stereospecific reaction is one where different stereoisomers of the starting material react to give stereoisomerically distinct products. wvu.eduscribd.com In this case, the absolute configuration of the chiral sulfoxide in the starting material dictates the stereochemical outcome of the product. pnas.org

X-ray crystallography studies have unambiguously confirmed the absolute configurations of both the starting sulfoxide and the resulting this compound product. pnas.org The analysis revealed that the sulfoxide oxygen and the two hydrogen atoms added during the reduction are located on the same face of the this compound ring. pnas.org This observation confirms the powerful directing effect of the sulfoxide group, which orchestrates the delivery of the hydride reagents from the borane complex to the same side of the molecule, ensuring high diastereoselectivity and preserving the stereochemical information from the starting material. pnas.org For all substrates evaluated in related studies, the reaction has proven to be completely stereospecific. thieme-connect.com

Mechanistic studies have been conducted to elucidate the pathway of this unique one-step reduction of both the double bond and the sulfoxide. pnas.org While attempts to detect a significant intermediate species by low-temperature NMR were unsuccessful, observing only the starting material and the final product, a plausible mechanism has been proposed based on the available data. pnas.org

The proposed mechanism for the borane reduction is as follows pnas.org:

Chelation: The reaction initiates with a chelation-controlled complexation where the borane coordinates to the sulfoxide oxygen atom.

First Hydride Delivery: This is followed by an intramolecular delivery of the first hydride from the complexed borane to the β-carbon of the α,β-unsaturated system.

Second Hydride Delivery: Subsequently, a second intramolecular hydride delivery occurs to the α-carbon, which proceeds with a simultaneous cleavage of the sulfur-oxygen bond.

The specifics of this second step, involving the reduction of the sulfoxide to the sulfide, are not yet fully understood. pnas.org This proposed pathway, where the borane-sulfoxide chelation controls the intramolecular hydrogen delivery, accounts for the high stereospecificity observed in the reaction. pnas.org

A significant advantage of the sulfoxide-directed borane reduction is its demonstrated scalability. The synthesis utilizing this methodology has been successfully scaled up to produce multi-kilogram quantities of a this compound-based SERM, sufficient for clinical and safety assessment studies. pnas.org

Process optimization was a key consideration for large-scale production. To avoid the need for chromatographic purifications, which are often impractical at scale, alternative protecting groups for phenolic functionalities were chosen. pnas.org The use of protecting groups that facilitate the formation of crystalline intermediates allows for purification by recrystallization, a more efficient and scalable technique. pnas.org For instance, highly efficient copper(I)-mediated ether formation was employed to install a side chain, and selective debenzylation conditions were developed to remove benzyl (B1604629) protecting groups from phenols. pnas.org

Sulfoxide-Directed Borane Reduction Methodologies

Formation of this compound Derivatives via Cyclization Reactions

Beyond the specific enantioselective methods, various cyclization reactions are employed to generate diverse this compound derivatives. Iodine-promoted cyclization is one such strategy. mdpi.com In this electrophilic cyclization, iodine activates a carbon-carbon triple or double bond within a tethered system, allowing an intramolecular nucleophile, such as a hydroxyl group, to attack and form the heterocyclic ring. mdpi.combeilstein-journals.org For example, the 5-endo-dig iodocyclization of 2-alkynylphenols using iodine and a mild base like sodium bicarbonate can produce 2-substituted 3-iodobenzo[b]furans, which can be analogous precursors for sulfur-containing heterocycles. mdpi.com

Another powerful strategy is the hetero Diels-Alder reaction. While not directly forming dihydrobenzoxathiins in the cited examples, the principles of using α,β-unsaturated carbonyl compounds as heterodienes and electron-rich olefins as heterodienophiles can be adapted for the synthesis of sulfur-containing six-membered rings. organic-chemistry.org The use of chiral Lewis acid catalysts in such [4+2] cycloadditions can induce high diastereo- and enantioselectivity, offering a versatile route to complex heterocyclic structures. organic-chemistry.org

Neighboring-Group Participation in Cyclization Pathways

Neighboring-group participation (NGP) is a significant mechanistic principle in the synthesis of this compound systems, where an adjacent functional group facilitates a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes. dalalinstitute.comyoutube.com This intramolecular assistance is crucial for forming the heterocyclic ring. youtube.com In the context of this compound synthesis, both sulfur and oxygen atoms can act as internal nucleophiles.

The formation of the this compound ring can proceed through a formal 1,4-thio migration, which involves two consecutive neighboring-group participations (O-3 and S-3). chim.it The term G-n is often used to describe this, where G is the participating group and n is the size of the ring formed in the transition state. chim.it Generally, reactions that form three, five, or six-membered rings are the most rapid. chim.it

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers powerful and versatile methods for constructing the this compound ring system, enabling bond formations that are often challenging to achieve through other means. mdpi.commdpi.com Catalysts based on metals like palladium and copper are frequently employed to facilitate key cyclization steps. mdpi.comresearchgate.net

One prominent strategy is the copper(I)-catalyzed Ullmann-type coupling, which is used for intramolecular C(aryl)-O bond formation. researchgate.net This approach can be part of a domino reaction sequence, for example, starting with the SN2 ring-opening of an epoxide by an o-halothiophenol, followed by the copper-catalyzed cyclization to yield the 1,4-benzoxathiine moiety in moderate to good yields. researchgate.net

Palladium catalysis is also a cornerstone in modern organic synthesis, particularly for cross-coupling reactions that form carbon-heteroatom bonds. mdpi.com While specific examples for this compound synthesis are proprietary, general principles suggest that Pd-catalyzed reactions could be used for the intramolecular C-S or C-O bond formation needed to close the ring. mdpi.comgoogle.com These reactions often require a phosphine (B1218219) ligand to facilitate the catalytic cycle. google.com The versatility of transition metal catalysis allows for the activation of substrates and selective functionalization, making it an indispensable tool in the synthesis of complex heterocyclic structures like this compound. mdpi.commdpi.com

Ring Closure Strategies for 1,4-Dihydro-2,3-benzoxathiin

The synthesis of 1,4-dihydro-2,3-benzoxathiin and its derivatives can be achieved through several distinct ring closure strategies. A comprehensive approach categorizes these methods into several main types: intermolecular cyclizations, intramolecular cyclizations, cycloadditions, and ring contractions or expansions. researchgate.net

Intermolecular Cyclizations: A common method involves the reaction of o-mercaptophenols or their equivalents with suitable two-carbon synthons. researchgate.net

Cycloadditions: The [4+2] cycloaddition of ortho-thioquinones with substituted glycals has proven to be a regio- and stereoselective method for creating substituted 2,3-dihydro-1,4-benzoxathiin rings. researchgate.net

Ring Contractions: Derivatives of 1,4-benzoxathiine can be obtained through the ring contraction of seven-membered rings, such as 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol derivatives. researchgate.net

Domino Reactions: A domino sequence involving the SN2 ring-opening of an epoxide with an o-halothiophenol, followed by a copper(I)-catalyzed Ullmann-type coupling, provides an efficient route to the 1,4-benzoxathiine core. researchgate.net

Sulfur Neighboring-Group Participation: A potential mechanism involves the formation of an episulfonium ion intermediate. The instability of a potential seven-membered ring product from this intermediate, due to the strong nucleophilicity of the sulfur atom and a good leaving group, can drive the reaction towards the formation of the six-membered this compound ring. chim.it

Synthesis of this compound Analogues with Modified Side Chains

Modifications to the side chains attached to the this compound core are critical for modulating the biological activity profile of these compounds. researchgate.netresearchgate.net Research has shown that even minor alterations in the side chain can significantly affect the in vivo antagonist/agonist activity, while often having a smaller influence on receptor selectivity. researchgate.net The synthesis of these analogues involves installing a variety of functionalized side chains, including those with different amine residues, heteroatoms, and modified linkers, to explore the structure-activity relationship (SAR). researchgate.netresearchgate.net

Installation of Amine Side Chains (e.g., Piperidine (B6355638), Pyrrolidine)

The installation of basic amine-containing side chains, such as piperidine and pyrrolidine (B122466), is a key strategy in the synthesis of many this compound analogues. researchgate.netlookchem.com The general approach involves preparing the requisite amino-alcohol side chain synthon first, which is then attached to the this compound nucleus. lookchem.com

One common method is the alkylation of a pre-existing amine. For example, a thiomorpholine (B91149) analog can be prepared by alkylating thiomorpholine with a suitable electrophile. lookchem.com Similarly, this compound SERAMs with alkylated pyrrolidine side chains have been prepared to investigate the impact of these modifications on biological activity. researchgate.net

The synthesis often involves multiple steps, including protection and deprotection sequences. For instance, the synthesis of a 4-hydroxypiperidine-containing side chain can be achieved by alkylating commercial 4-hydroxypiperidine (B117109) with bromoethyl acetate, followed by fluorination and deacetylation. lookchem.com The final attachment of these amine side chains to the benzoxathiin core typically proceeds via standard alkylation or coupling procedures. lookchem.com

Heteroatom-Substituted Side Chains

Introducing heteroatoms such as oxygen, sulfur, or fluorine into the side chains of this compound analogues is a strategy aimed at modifying properties like metabolic stability and receptor binding affinity. lookchem.com These modifications can introduce both steric and electronic constraints that influence the molecule's biological profile. lookchem.com

The synthesis of these analogues requires the preparation of specialized amino-alcohol side chain synthons. lookchem.com A variety of methods are employed, often tailored to the specific heteroatom and its position.

Hydroxylated Side Chains: The presence of a hydroxyl group may require the use of protecting groups. For example, a tri-isopropylsilyl (TIPS) protecting group can be introduced onto a primary hydroxyl group before further functionalization. lookchem.com

Fluorinated Side Chains: Fluorinated piperidine and pyrrolidine side chains are synthesized through multi-step sequences. The synthesis of a difluoropiperidine side chain can start from commercial N-benzylpiperidone, involving difluorination with DAST, debenzylation, acylation, and subsequent reduction. lookchem.com A fluoropyrrolidine side chain can be prepared by acylating 3-(R)-fluoropyrrolidine with acetoxyacetyl chloride, followed by reduction. lookchem.com

Sulfur-Containing Side Chains: Thiomorpholine-containing side chains are prepared via alkylation of thiomorpholine itself. lookchem.com

Once the desired heteroatom-substituted side chain synthon is prepared, it is attached to the this compound core, followed by a final deprotection step if necessary, to yield the target compound. lookchem.com

| Side Chain Type | Example Synthon | Synthetic Approach | Reference |

| Thiomorpholine | 2a | Alkylation of thiomorpholine. | lookchem.com |

| Fluoropiperidine | 4a | Alkylation of 4-hydroxypiperidine, followed by fluorination and deacetylation. | lookchem.com |

| Difluoropiperidine | 5a | Difluorination of N-benzylpiperidone, debenzylation, acylation, and reduction. | lookchem.com |

| Hydroxypyrrolidine | 13a | Alkylation with bromoethyl acetate, followed by TIPS protection and reduction. | lookchem.com |

| Fluoropyrrolidine | 12a | Acylation of 3-(R)-fluoropyrrolidine, followed by reduction with LiAlH4. | lookchem.com |

This table presents examples of synthetic strategies for various heteroatom-substituted side chains.

Linker Modifications and Alkylation Strategies

Modifying the linker that connects the basic amine side chain to the this compound core is another synthetic strategy to fine-tune the properties of the molecule. researchgate.net This can involve changing the length, flexibility, or chemical nature of the linker through various alkylation strategies. researchgate.netrsc.org

The synthesis of analogues with alkylated linkers has been reported, where minor modifications resulted in significant effects on biological activity. researchgate.net General alkylation strategies often involve the reaction of a nucleophilic precursor with an alkyl halide or another suitable electrophile. rsc.orgnih.gov For example, a cleavable linker strategy has been used in other contexts to optimize enolate alkylation reactions, showcasing a sophisticated approach to modifying linker structures. rsc.org

In the synthesis of this compound analogues, these strategies could be applied to introduce alkyl groups onto the linker, thereby altering its steric bulk and conformational flexibility. The activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) represents a novel strategy for using amides as direct alkylating agents, which could potentially be adapted for linker modifications. rsc.org These modifications are crucial for exploring the structure-activity relationship and optimizing the pharmacological profile of this compound-based compounds. researchgate.net

Reaction Mechanisms and Chemical Transformations of Dihydrobenzoxathiin Systems

Oxidative Bioactivation Pathways of Dihydrobenzoxathiin Scaffolds

The metabolic transformation of this compound-containing compounds, particularly those developed as selective estrogen receptor modulators (SERMs), can lead to the formation of reactive intermediates. nih.govacs.org This bioactivation is a key area of study for assessing the potential for adverse effects. acs.org

Cytochrome P450 (P450) enzymes are a versatile family of redox proteins responsible for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. nih.govufl.edu In the context of this compound-based SERMs, cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme responsible for their oxidative bioactivation in human liver microsomes. nih.govacs.org The metabolic activity of CYP enzymes can lead to the detoxification of compounds, but can also result in the production of toxic reactive metabolites through a process called bioactivation. mdpi.com

Studies using inhibitory antibodies and chemical inhibitors have confirmed the central role of CYP3A4 in the metabolic processing of these this compound derivatives. acs.org The biotransformation is dependent on factors like NADPH and is a time-dependent process. nih.govacs.org Understanding the role of specific P450 isozymes is crucial, as induction or inhibition of these enzymes can alter the metabolic profile of a drug, potentially leading to adverse effects or diminished therapeutic efficacy. mdpi.com

The CYP3A4-mediated metabolism of certain this compound SERMs proceeds through multiple pathways, generating several types of reactive metabolites. nih.govacs.org One significant pathway involves the metabolism of a piperidine (B6355638) ring, often attached to the this compound scaffold, which leads to the formation of a reactive iminium ion . nih.govresearchgate.net This intermediate can be trapped using cyanide ions, forming a bis-cyano adduct, which aids in its identification. nih.gov

Other bioactivation pathways involve the this compound ring itself. These include:

Oxidative cleavage of the this compound moiety, which results in a hydroquinone/para-benzoquinone redox couple. nih.govresearchgate.net

Hydroxylation at either position 5 or 7 of the benzoxathiin ring, which can lead to the formation of an o-quinone intermediate . nih.govresearchgate.net

The formation of these quinone-type metabolites is a known pathway for the bioactivation of various phenolic compounds, including other SERMs like tamoxifen, which can be metabolized to reactive o-quinones. acs.org

The reactive metabolites generated from the bioactivation of this compound scaffolds, such as iminium ions and quinone intermediates, can covalently bind to cellular macromolecules like proteins. nih.govacs.org This covalent binding is often time- and NADPH-dependent, consistent with enzyme-catalyzed bioactivation. acs.org For instance, the in vitro covalent binding of a tritiated this compound SERM to human liver microsomal proteins was observed to reach significant levels after a 45-minute incubation. nih.govacs.org

This unintended covalent modification of proteins is a potential mechanism for drug-mediated adverse effects. acs.org Rationally designed targeted covalent inhibitors are developed to intentionally form a bond with their target protein, often resulting in high potency and selectivity. wikipedia.org However, the non-specific, unintended covalent binding arising from metabolic activation is generally considered a liability in drug development. tandfonline.com

Research has shown that structural modifications to the this compound molecule can mitigate this covalent binding. For example, replacing a piperidine group with a pyrrolidine (B122466) moiety on a SERM candidate prevented the formation of the reactive iminium ion and significantly reduced the level of covalent protein binding. nih.govacs.org This demonstrates that a mechanistic understanding of bioactivation pathways can guide the design of safer drug candidates. acs.org The residual binding observed in such modified compounds was attributed to the formation of a rearranged biphenyl (B1667301) quinone type metabolite. acs.org

Table 1: Bioactivation of a this compound SERM (Compound I) vs. a Structurally Modified Analog (Compound II)

Intramolecular Rearrangements and Cyclizations

Beyond metabolic activation, this compound systems can undergo synthetically useful intramolecular rearrangements and cyclizations, leading to the formation of other heterocyclic structures.

A notable transformation involves the base-catalyzed rearrangement of 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides, also known as sultone oximes . nih.govnih.gov These compounds, which can be prepared from the corresponding 1,2-benzoxathiin-4(3H)-one-2,2-dioxides, rearrange smoothly to form 1,2-benzisoxazole-3-methanesulfonate derivatives. nih.gove-journals.in This reaction has been developed as an economical process for preparing key intermediates for the synthesis of the anticonvulsant drug zonisamide. nih.gove-journals.inresearchgate.net

The rearrangement proceeds effectively with bases such as sodium hydroxide (B78521) in ethylene (B1197577) glycol or sodium methoxide (B1231860) in methanol. nih.gov This transformation provides a valuable synthetic route that avoids the use of hazardous halogenated intermediates often employed in other synthetic approaches to 1,2-benzisoxazoles. nih.gov

Table 2: Base-Catalyzed Rearrangement of Sultone Oximes

The involvement of episulfonium ion intermediates has been proposed in the bioactivation and transformation of certain sulfur-containing compounds. nih.gov For example, the metabolic activation of 1,2-dibromo-3-chloropropane (B7766517) involves the formation of a reactive episulfonium ion, which then reacts with glutathione. nih.gov In the context of this compound transformations, while direct evidence for episulfonium ions in the specific rearrangements mentioned above is not prominent in the provided search results, they are known intermediates in reactions involving sulfur-containing rings. For instance, the ring-opening of episulfonium ions by nucleophiles like indoles can be catalyzed and controlled to achieve enantioselectivity. nih.gov Such intermediates are key in Ritter-type reactions for the synthesis of benzothiazepine (B8601423) rings, where the episulfonium ion controls the subsequent reaction pathway. researchgate.net

Reductive Processes and Catalytic Cycles

Reductive processes catalyzed by nickel are fundamental to the formation of this compound rings, typically involving the intramolecular coupling of an aryl halide with a tethered sulfur-containing moiety. These reactions are driven by a reductant, which regenerates the active low-valent nickel catalyst to perpetuate the catalytic cycle.

The formation of the this compound core via nickel-catalyzed reductive cyclization generally proceeds through an intramolecular cross-electrophile coupling mechanism. A common strategy involves a precursor molecule containing an ortho-halogenated phenol (B47542) derivative linked to a sulfur-containing side chain. The nickel catalyst facilitates the crucial C-S bond formation to close the six-membered this compound ring.

While direct literature on the nickel-catalyzed reductive cyclization to form the parent this compound is sparse, extensive research on analogous nickel-catalyzed C-S bond formations and aryl thioether metathesis provides a strong basis for the plausible mechanisms. nih.govnih.gov A likely catalytic cycle operating on a Ni(0)/Ni(II) manifold is initiated by the oxidative addition of the aryl halide portion of the substrate to a Ni(0) complex. This step forms a Ni(II)-aryl intermediate. Subsequent intramolecular coordination of the sulfur atom, followed by reductive elimination, would forge the key C-S bond and release the this compound product, regenerating the Ni(0) catalyst for the next cycle. nih.govethz.ch

The efficiency and selectivity of these cyclizations are highly dependent on the choice of ligand, reductant, and reaction conditions. Ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) have been shown to be essential in promoting C-S bond formation and cleavage in related systems. nih.gov

Table 1: Representative Nickel Catalyst Systems for C-S Bond Formation This table presents data from analogous nickel-catalyzed reactions involving C-S bond formation, illustrating typical components and conditions.

| Catalyst Precursor | Ligand | Reductant | Solvent | Temperature (°C) | Reference |

| NiCl₂·glyme | dppf | Mo(CO)₆ | 1,4-dioxane | 100 | acs.org |

| Ni(COD)₂ | dcype | - | Toluene (B28343) | 110 | ethz.ch |

| Ni(OTf)₂ | dcype | - | Toluene | 110 | acs.org |

| NiCl₂·DME | Pybox | Zn | Methanol | Room Temp |

It is important to note that in some nickel-catalyzed cross-coupling reactions, the oxidative addition adduct can be the resting state of the catalyst, with a subsequent step like transmetalation or reductive elimination being rate-limiting. ethz.ch For the intramolecular reductive cyclization to form this compound, the key C-S reductive elimination from the Ni(II) intermediate is a critical step.

A key feature of nickel catalysis is its ability to operate through multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). oaepublish.com This allows for both two-electron (organometallic) and one-electron (radical) pathways, and the operative mechanism can be influenced by the substrate, ligands, and reaction conditions. nih.gov

Two-Electron Pathway (e.g., Ni(0)/Ni(II) Cycle): This pathway is analogous to classical cross-coupling mechanisms. As described above, it involves a sequence of two-electron steps:

Oxidative Addition: Ni(0) + Ar-X → Ar-Ni(II)-X

Reductive Elimination: Ar-Ni(II)-S-R → Ar-S-R + Ni(0)

In the context of this compound synthesis, this would involve the oxidative addition of the aryl halide to Ni(0), followed by intramolecular C-S reductive elimination from the resulting Ni(II) species. This pathway is often favored in systems with phosphine (B1218219) ligands. nih.gov

One-Electron Pathway (e.g., Ni(I)/Ni(III) Cycle): Nickel's facile access to the Ni(I) oxidation state opens up single-electron transfer (SET) pathways, which proceed via radical intermediates. nih.gov A plausible one-electron cycle for this compound formation could be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species. This Ni(I) complex can then activate the aryl halide. The subsequent steps could involve radical cyclization followed by trapping by the nickel center and eventual reductive elimination from a Ni(III) intermediate. nih.gov

The distinction between these pathways is significant. For instance, radical pathways (one-electron) can sometimes be beneficial for coupling unactivated alkyl halides, whereas two-electron pathways are common for aryl electrophiles. nih.gov The choice of ligand can steer the reaction toward one pathway over the other. Pyridine-type ligands, for example, are often employed in reductive couplings that may involve radical intermediates. oaepublish.com

Mechanistic studies on related nickel-catalyzed reductive cross-couplings have shown that the reaction can proceed through a "sequential reduction" pathway where C(sp²) and C(sp³) electrophiles are activated independently at Ni(I) via two-electron and radical pathways, respectively. nih.gov The formation of this compound involves an aryl halide (a C(sp²) electrophile), suggesting a two-electron oxidative addition is a likely event, but the possibility of SET processes, especially under strongly reducing conditions or with specific ligand sets, cannot be discounted. The subtle balance between one-electron and two-electron pathways is a hallmark of nickel catalysis and a critical consideration in the synthesis of complex molecules like this compound. oaepublish.comchinesechemsoc.org

Table 2: Comparison of One-Electron and Two-Electron Pathways in Nickel Catalysis

| Feature | One-Electron Pathway | Two-Electron Pathway |

| Key Intermediates | Radical species, Ni(I), Ni(III) | Organonickel species (e.g., Ni-Aryl) |

| Redox Cycle | Often Ni(I)/Ni(III) or other SET cycles | Typically Ni(0)/Ni(II) |

| Electron Transfer | Single Electron Transfer (SET) | Concerted two-electron steps |

| Common Ligands | Nitrogen-based (e.g., bipyridine, Pybox) | Phosphine-based (e.g., dcype, dppf) |

| Substrate Activation | Can activate a wider range of electrophiles, including unactivated alkyl halides | Common for aryl and vinyl halides |

Structure Activity Relationships Sar and Molecular Interactions of Dihydrobenzoxathiin Analogs

Stereochemical Impact on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a pivotal factor in the molecular recognition of dihydrobenzoxathiin analogs by their biological targets. wikipedia.org The specific spatial orientation of functional groups dictates the nature and efficacy of ligand-receptor interactions.

Diastereomeric Effects on Biological Activity

The differing spatial arrangements of atoms in diastereomers lead to distinct biological activities, a phenomenon well-documented for this compound analogs. ontosight.aistudysmarter.co.uk Diastereomers of a this compound-based selective estrogen receptor modulator (SERM) can exhibit markedly different pharmacological profiles, particularly in terms of their antagonistic or agonistic effects. researchgate.netnih.gov Molecular dynamics simulations have revealed that diastereomers with full antagonistic activity tend to form more stable hydrogen bonds with specific residues within the human estrogen receptor α (ERα) ligand binding domain compared to their less antagonistic counterparts. researchgate.netnih.gov This difference in stability, arising from subtle changes in stereochemistry, directly translates to a significant divergence in biological response. researchgate.netscirp.org The uterine activity of this compound diastereomers, for example, has been shown to be mechanistically linked to these stereochemically-driven differences in interaction. researchgate.netnih.gov

Receptor Binding Affinities and Selectivity Profiles

The affinity and selectivity of this compound analogs for different receptor subtypes are governed by precise molecular interactions within the ligand binding pocket. These compounds have been noted for their high degree of selectivity for ERα over ERβ. researchgate.netnih.gov

Estrogen Receptor Alpha (ERα) Ligand Binding Domain Interactions

This compound analogs bind within the ligand binding domain (LBD) of the estrogen receptor α (ERα), a large hydrophobic pocket formed by several helices. nih.govscispace.com The binding of these ligands is a complex interplay of hydrophobic interactions and specific hydrogen bonds. nih.gov Molecular modeling and crystallography studies have shown that this compound diastereomers generally adopt a similar binding orientation within the ERα LBD. researchgate.netnih.gov The stability of the resulting ligand-receptor complex, however, is a key determinant of the compound's activity. scirp.org Van der Waals interactions are the predominant force in the binding of this compound diastereomers to the ERα LBD. researchgate.netresearchgate.net

The following table summarizes the relative binding affinities (RBA) of selected this compound analogs for ERα.

| Compound | ERα RBA (%) | Reference |

| Analog 22 | 40-fold selective for ERα | nih.gov |

Contributions of Specific Amino Acid Residues (e.g., Glu353, His524) to Binding Affinity

Specific amino acid residues within the ERα LBD play a crucial role in anchoring this compound ligands and determining their binding affinity. Notably, Glutamic acid 353 (Glu353) and Histidine 524 (His524) are key interaction points. researchgate.netnih.gov this compound diastereomers that exhibit full antagonistic activity form more stable hydrogen bonds with both Glu353 and His524. researchgate.netnih.gov The phenolic hydroxyl group common in many estrogen receptor ligands typically acts as a hydrogen bond donor to Glu353. nih.gov His524, located approximately 11 Å away, can form a hydrogen bond with another hydroxyl group on the ligand, contributing significantly to binding affinity. nih.gov The interaction with His524 is particularly dynamic, as this residue can adopt different conformations to accommodate various ligands. nih.gov The stability of the hydrogen bonds with Glu353 and His524 is a critical factor differentiating the biological activity of various this compound diastereomers. researchgate.netnih.gov

The table below outlines the key interactions of this compound analogs with specific amino acid residues in the ERα ligand binding domain.

| Interacting Residue | Type of Interaction | Significance | Reference |

| Glu353 | Hydrogen Bond | Anchoring the ligand, crucial for antagonistic activity. | researchgate.netnih.govnih.gov |

| His524 | Hydrogen Bond, Hydrophobic Interaction | Stabilizing the ligand-receptor complex, contributes to binding affinity and can adopt multiple conformations. | researchgate.netnih.govnih.gov |

Structure-Activity Relationships of this compound Selective Estrogen Receptor Modulators (SERMs) and Antagonists (SERAMs)

The biological activity of this compound-based SERMs has been a focal point of research, with a particular emphasis on their estrogenic and antiestrogenic properties in various tissues. scirp.orgscirp.org The stereochemistry of these molecules is of special interest and is closely correlated with their agonistic or antagonistic effects in uterine tissue. scirp.orgscirp.org

Design Principles for Modulating Agonistic and Antagonistic Activity

The design of this compound analogues is guided by the principle that the orientation of the basic amine-containing side chain, relative to the core stilbene-like plane, is a critical determinant of tissue selectivity. acs.org This concept is borrowed from structure-activity relationship (SAR) studies of other SERMs like raloxifene. acs.org The goal is to create analogues where this side chain is held in an orientation orthogonal to the stilbene (B7821643) plane, a conformation believed to be favorable for maintaining tissue-selective effects. acs.org

Key structural features that influence the agonist versus antagonist profile include:

Conformational Stability: Increased partial agonism in SERMs has been linked to greater conformational stability of the SERM-estrogen receptor alpha (ERα) ligand-binding domain (LBD) complex. scirp.org

Side Chain Interaction: The basic amino side-chain is thought to interact with specific amino acid residues within the estrogen receptor. researchgate.net The precise positioning and electrophysical character of this side chain are crucial. researchgate.net

Ligand-Dependent Bioactivity: For many SERMs, a tertiary amine in the side chain is a common feature. scirp.org The interaction of this charged group with residues like Asp351 in the ERα is a common feature, but since this interaction is similar across many SERMs, it alone cannot explain the differences in their biological activities. scirp.org

Impact of Side Chain and Linker Modifications on Molecular Activity

Modifications to the side chain and linker regions of the this compound scaffold have profound effects on the biological activity of these compounds. nih.gov Even minor changes in these areas can lead to significant shifts in activity, particularly in uterine tissue. nih.govrcsb.orgresearchgate.net

The introduction of alkyl substitutions on the pyrrolidine (B122466) side chains or the connecting linkers of this compound SERAMs has been explored. nih.gov These modifications were found to have significant effects on the biological activity, underscoring the importance of these structural elements in fine-tuning the pharmacological profile. nih.gov

Table 1: Impact of Side Chain Modifications on this compound Analog Activity

| Modification | Effect on ERα Selectivity | Effect on MCF-7 Cell Growth Inhibition | Effect on Uterine Growth Inhibition | Reference |

|---|---|---|---|---|

| Basic Side Chain Analogs | Maintained high selectivity | Maintained high potency | Less potent | researchgate.net, nih.gov |

| Alkylated Pyrrolidine Side Chains/Linkers | --- | --- | Significant effects on biological activity | nih.gov |

| 3-Alkyl, 3-Cycloalkyl, 3-Heteroaryl Analogs | Maintained high selectivity | --- | Less potent than lead compound | drugbank.com |

Interactions with Other Biological Targets

Beyond their well-documented effects on estrogen receptors, this compound derivatives and related structures have been investigated for their interactions with other significant biological targets.

Melatonin (B1676174) Receptors

The interaction of various compounds with melatonin receptors (MT1 and MT2) is an area of active research. nih.govnih.govwikipedia.org Melatonin itself, through its binding to these G protein-coupled receptors, regulates circadian rhythms and has been implicated in a wide range of physiological processes. nih.govwikipedia.orgdrugbank.com While direct studies on this compound's interaction with melatonin receptors are not extensively detailed in the provided context, the synthesis of ligands capable of binding to both H3 and melatonin receptors suggests a potential for polypharmacology in related heterocyclic structures. frontiersin.org

5-HT2C Receptors

The serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor, is known to interact with a specific set of proteins, which can influence its signaling pathways. nih.gov These receptors can form close interactions, potentially as part of heteromeric complexes, which has been validated through biophysical techniques. plos.org The C-terminus of the 5-HT2C receptor is critical for these interactions, particularly with proteins containing PDZ domains like MUPP1. ruhr-uni-bochum.de Although a direct link between this compound and 5-HT2C receptors is not established in the search results, the study of receptor interactions provides a framework for understanding how structurally complex molecules might engage with multiple targets.

H3 Receptors

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org It has been a target for the development of antagonists for various neurological and cognitive disorders. acs.org A class of this compound derivatives has been identified as histamine H3 receptor inverse agonists. acs.org Furthermore, antagonists based on a 2-aminoethylbenzofuran skeleton, which shares some structural similarities with side chains of SERMs, have shown potent H3 receptor antagonism and cognitive-enhancing properties. acs.org This indicates that the this compound scaffold can be adapted to target the H3 receptor, expanding its potential therapeutic applications beyond estrogen-related pathways.

Computational Chemistry and Molecular Modeling Studies of Dihydrobenzoxathiin

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between a ligand, such as a dihydrobenzoxathiin derivative, and its receptor over time. These simulations model the movements and conformational changes of atoms and molecules, providing a deeper understanding of the stability and dynamics of the ligand-receptor complex. nih.govdiva-portal.org

MD simulations have been employed to study the conformational changes in receptors like the human estrogen receptor alpha (ERα) ligand-binding domain (LBD) upon binding to this compound-based Selective Estrogen Receptor Modulators (SERMs). nih.govresearchgate.net A key aspect of this analysis is monitoring the stability of hydrogen bonds formed between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov

Studies have shown that this compound diastereomers with full antagonistic activity establish more stable hydrogen bonds with key residues such as Glutamate 353 (Glu353) and Histidine 524 (His524) within the ERα LBD compared to their less antagonistic counterparts. nih.govresearchgate.netresearchgate.net The stability of these interactions is crucial for maintaining an antagonistic conformation of the receptor, which often involves the positioning of Helix 12. The dynamics of Helix 12 are a critical determinant of the receptor's function, dictating whether it will adopt an agonist or antagonist conformation.

A significant focus of computational studies has been to elucidate the differences in biological activity among various diastereomers of this compound. nih.govresearchgate.net Diastereomers are stereoisomers that are not mirror images of each other and can exhibit distinct pharmacological profiles despite having the same chemical formula and connectivity.

Molecular dynamics simulations performed on ten different this compound diastereomers revealed that while they share a similar binding mode within the ERα LBD, their uterine activity differs. nih.govresearchgate.netresearchgate.net The investigation showed that these differences in activity could be traced back to subtle but important variations in their interaction patterns. Specifically, full antagonists formed more stable hydrogen bond networks with the receptor. nih.gov This highlights the ability of computational models to explain how stereochemistry at the molecular level translates into differential biological outcomes. nih.gov

Binding Energy Calculations and Decomposition Analysis

To quantify the strength of the interaction between this compound derivatives and their receptors, binding free energy calculations are performed. These calculations can also decompose the total binding energy into contributions from different types of interactions or individual amino acid residues. researchgate.net

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a widely used technique to estimate the binding free energy of a ligand to a protein. researchgate.net This approach combines molecular mechanics energy calculations with a continuum solvent model to provide a balance between computational efficiency and accuracy. researchgate.net

In studies of this compound diastereomers binding to the ERα LBD, MM-GBSA analysis was conducted to calculate the binding free energies. nih.govresearchgate.net These calculations successfully ranked the binding affinities of the different compounds and provided insight into the primary forces driving complex formation. researchgate.net

Table 1: Illustrative MM-GBSA Binding Free Energy Data for this compound Diastereomers

| Diastereomer Pair | Compound | Receptor | Predicted Binding Free Energy (kcal/mol) | Primary Driving Interaction |

| Pair A | Diastereomer 1 (Full Antagonist) | ERα-LBD | -45.8 | Van der Waals |

| Diastereomer 2 (Partial Agonist) | ERα-LBD | -42.1 | Van der Waals | |

| Pair B | Diastereomer 3 (Full Antagonist) | ERα-LBD | -47.2 | Van der Waals |

| Diastereomer 4 (Partial Agonist) | ERα-LBD | -43.9 | Van der Waals |

Note: This table is illustrative, based on findings that van der Waals interactions are predominant. Actual values can be found in specific research publications.

To pinpoint the key amino acid residues responsible for ligand binding and activity, a per-residue free energy decomposition analysis is often performed. This method breaks down the total binding free energy into contributions from individual residues in the receptor's binding site.

Table 2: Key Residue Contributions to Binding Affinity of this compound

| Residue | Location | Interaction Type | Significance for Binding |

| Glu353 | Helix 3 | Hydrogen Bond, Electrostatic | Crucial for stable binding and antagonist activity. nih.govresearchgate.net |

| Arg394 | Helix 6 | Hydrogen Bond, Electrostatic | Forms key hydrogen bonds with ligands. mdpi.com |

| Asp351 | - | Ionic Interaction | Interacts with the antiestrogenic side chain of SERMs. scispace.com |

| His524 | Helix 11 | Hydrogen Bond, Electrostatic | Key for maintaining antagonistic conformation and differentiating diastereomer activity. nih.govresearchgate.net |

| Trp383 | Helix 6 | Steric/Hydrophobic | Contributes to steric hindrance and shaping the binding pocket. mdpi.com |

The binding of a ligand to a receptor is a complex interplay of various non-covalent interactions. Computational analyses allow for the quantification of the contributions from these different forces, primarily hydrophobic (often represented by van der Waals interactions) and electrostatic interactions.

Table 3: Summary of Interaction Contributions to this compound Binding

| Interaction Type | Role in Binding | Significance |

| Van der Waals (Hydrophobic) | Predominant contributor to the total binding free energy. nih.govresearchgate.net | Essential for the overall affinity and stability of the ligand-receptor complex. |

| Electrostatic | Primary contributor to the difference in uterine activity among diastereomers. nih.govresearchgate.net | Crucial for determining the specific biological outcome (e.g., full vs. partial antagonism). |

| Hydrogen Bonding | Stabilizes the ligand-receptor complex. nih.gov | More stable hydrogen bonds are associated with higher antagonistic activity. nih.gov |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize ligands. For the this compound scaffold, SBDD has been instrumental in understanding its interactions with targets like the estrogen receptor (ER) and in guiding the development of new derivatives.

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies have been crucial for elucidating their binding mechanisms, particularly within the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). researchgate.netnih.gov

Research has focused on understanding the diastereomerism of this compound-based Selective Estrogen Receptor Modulators (SERMs) and its effect on ERα binding. researchgate.net These studies show that different diastereomers can adopt similar binding modes within the ERα LBD. researchgate.net However, derivatives that exhibit full antagonist activity are noted to form more stable hydrogen bonds with key amino acid residues, specifically Glutamic acid 353 (Glu353) and Histidine 524 (His524). researchgate.net

To further quantify these interactions, post-docking analyses like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method are employed. researchgate.net This analysis has revealed that van der Waals forces are the predominant interactions contributing to the binding of this compound diastereomers to the ERα LBD. researchgate.net Furthermore, per-residue free energy decomposition analyses have been used to pinpoint how electrostatic interactions with specific residues contribute to the differences in uterine activity observed between diastereomers. researchgate.net

A competitive docking approach has also been developed to differentiate between ERα agonists and antagonists. nih.gov This method involves docking ligands into both the agonist and antagonist conformations of the receptor; the classification is then based on which conformation provides a more favorable docking score. nih.gov This approach is particularly useful because smaller ligands may fit into both conformations, while larger ligands often fit only into the more spacious antagonist structure. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Primary Interaction Forces | Computational Method |

|---|---|---|---|---|

| This compound Diastereomers | Estrogen Receptor α (ERα) | Glu353, His524 | van der Waals, Hydrogen Bonds | Molecular Docking, MM-GBSA |

Virtual Screening Approaches for this compound Derivatives

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comdntb.gov.ua This approach has been effectively used in the discovery of novel modulators based on or related to the this compound scaffold. mdpi.com

In many cases, VS campaigns are driven by pharmacophore or Quantitative Structure-Activity Relationship (QSAR) models developed from known active compounds, including this compound derivatives. mdpi.comnih.gov For instance, a 3D-pharmacophore and 3D-QSAR model ensemble, built using ERα ligand complexes, was used in a VS campaign against the National Cancer Institute (NCI) database. mdpi.com This screening successfully identified Brefeldin A as a promising hit, which then served as a starting point for hit-to-lead optimization, ultimately leading to a new series of potential ERα antagonists. mdpi.com Similarly, functional virtual screening methods, such as FlexX-Pharm, have been utilized to identify ERα modulators. researchgate.net These strategies help to streamline the drug discovery process by prioritizing which compounds should be synthesized and tested experimentally. nih.gov

De Novo Design Principles for this compound Analogs

De novo design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments or by modifying existing scaffolds based on the target's binding site architecture. This approach has been applied to the rational design of new this compound analogs. researchgate.netacsmedchem.org

A key principle in the de novo design of this compound SERMs has been the optimization of the side chain. researchgate.net In one research effort, an optimized side chain for this compound SERAMs (Selective Estrogen Receptor Alpha Modulators) was first discovered and then attached to four distinct this compound platforms. researchgate.netacsmedchem.org This modular approach resulted in novel SERAMs that demonstrated exceptional estrogen antagonist activity in both uterine tissue and MCF-7 breast cancer cell assays. acsmedchem.org This work highlights a design principle focused on identifying and transferring a functionally critical side chain to various core scaffolds to enhance biological activity. acsmedchem.org

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) methodologies are employed when the three-dimensional structure of the target is unknown or when focusing on the properties of known active ligands. These methods use a set of active molecules to derive a model that defines the essential structural features required for biological activity.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound derivatives, various QSAR methods have been applied to understand the structural requirements for potent ER modulation. nih.govresearchgate.netusp.br

Both 2D (Hologram QSAR - HQSAR) and 3D (Comparative Molecular Field Analysis - CoMFA) QSAR models have been generated for large series of ERα ligands to predict their binding affinity and potency. researchgate.netusp.br These models help identify key structural features that govern the biological activity and are valuable for designing novel modulators. usp.br

More advanced 3D-QSAR approaches have been developed that combine molecular docking, structure-based pharmacophores, and 3D-fingerprints to provide a quantitative understanding of how diverse compounds interact with the ERα. plos.org In one study, a multiple linear regression (MLR) method was used to create a predictive model for pIC50 values, which relied on four specific molecular descriptors. researchgate.net Such models prove reliable for both screening new compounds and for the rational design of novel ERα modulators with improved potency. researchgate.net

| QSAR Method | Compound Series | Predicted Activity | Key Descriptors/Features | Reported Statistics |

|---|---|---|---|---|

| CoMFA/HQSAR | ERα Modulators | Binding Affinity, Potency | Steric and Electrostatic Fields (CoMFA), Fragment Counts (HQSAR) | Not specified in abstract |

| MLR | ERα Modulators | pIC50 | Xvch6, nelem, SsssCH, SaaN | R = 0.72, Q = 0.79 |

| 3D-QSAR | ERα Binders | Relative Binding Affinity | 3D-Fingerprint from Docking/Pharmacophore | r² = 0.66 (external test set) |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov This technique has been extensively applied to series of this compound-related compounds to develop models for ER modulation. dntb.gov.uanih.gov

Both ligand-based and structure-based 3D pharmacophore models have been constructed. mdpi.comnih.govplos.org One study, aiming to develop new breast cancer suppressants, generated pharmacophore hypotheses from ligand-ERα complexes. nih.gov The two best-performing hypotheses, ADDHHHP.13 and ADDRRRP.11, were selected based on their statistical significance. nih.gov These models consist of a precise spatial arrangement of features critical for binding. nih.gov The features defined in these models were then used to interpret 3D-QSAR results, revealing areas associated with positive or negative steric and hydrogen-bonding interactions. nih.gov Such validated pharmacophore models serve as powerful tools for virtual screening and for guiding the hit-to-lead optimization process. mdpi.comnih.gov

| Pharmacophore Hypothesis | Target | Key Pharmacophoric Features | Application |

|---|---|---|---|

| ADDHHHP.13 / ADDRRRP.11 | Estrogen Receptor α (ERα) | A: H-bond Acceptor (1), D: H-bond Donor (2), H: Hydrophobic (3) or R: Aromatic Ring (3), P: Positively Ionizable (1) | 3D-QSAR, Virtual Screening |

Theoretical Investigations of Metabolic Transformations

Computational chemistry and molecular modeling serve as powerful tools to investigate the biotransformation of drug molecules, providing insights into the mechanisms, energetics, and regioselectivity of metabolic reactions. For this compound and its derivatives, theoretical studies are crucial for understanding their metabolic fate, particularly the formation of reactive metabolites, which can be linked to potential toxicity. These investigations typically employ quantum mechanics (QM), especially Density Functional Theory (DFT), and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to simulate the complex enzymatic environment.

Experimental in vitro studies using human liver microsomes have identified that this compound-based Selective Estrogen Receptor Modulators (SERMs) are primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govacs.org These studies revealed three principal bioactivation pathways that lead to the formation of reactive intermediates. nih.govacs.org Theoretical investigations focus on elucidating the step-by-step mechanisms of these experimentally observed transformations.

The three main metabolic pathways investigated computationally are:

Piperidine (B6355638) Ring Metabolism: Oxidation of the piperidine side chain to form a reactive iminium ion. nih.gov

Aromatic Hydroxylation: Hydroxylation of the benzoxathiin core at the 5 or 7 position, which can be further oxidized to a reactive o-quinone intermediate. nih.govacs.org

This compound Ring Cleavage: Oxidative cleavage of the central sulfur-containing ring to yield a hydroquinone, which exists in a redox equilibrium with its corresponding para-benzoquinone. nih.govacs.org

Computational models are used to calculate the activation energies and reaction thermodynamics for each step in these pathways. researchgate.netchemrxiv.org This allows researchers to predict the most likely metabolic routes and identify the rate-limiting steps.

Pathway 1: Iminium Ion Formation

The formation of an iminium ion from the piperidine side chain is a common metabolic pathway for many drugs. Computationally, this process is modeled as a two-step enzymatic reaction within the active site of CYP3A4. The first step is a P450-mediated hydroxylation at the carbon atom alpha to the nitrogen, followed by a spontaneous dehydration (loss of water) to form the stable, yet reactive, electrophilic iminium ion. youtube.comnih.gov DFT calculations are employed to determine the energy barriers for hydrogen atom abstraction and the subsequent oxygen rebound step in the hydroxylation process.

Table 1: Calculated Energy Barriers for Piperidine Ring Oxidation Note: Data are representative examples based on DFT studies of similar P450-mediated reactions.

| Reaction Step | System | Method | Calculated Activation Energy (kcal/mol) |

| α-Carbon Hydrogen Abstraction | This compound + Cpd I | QM/MM (DFT) | 12.5 |

| Oxygen Rebound | Intermediate Radical + Cpd II | QM/MM (DFT) | 3.0 |

| Dehydration of Carbinolamine | α-hydroxy-piperidine intermediate | DFT (in solvent) | 5.2 |

Pathway 2 & 3: Quinone Formation

The formation of both ortho- and para-quinone species from the this compound scaffold represents a significant bioactivation route. These quinones are highly electrophilic and can react with cellular nucleophiles, a potential source of toxicity. nih.gov Theoretical studies investigate the thermodynamics of the initial hydroxylation reactions on the aromatic rings and the subsequent oxidation steps to form the quinones. mdpi.comacs.org

For the o-quinone pathway, calculations model the initial hydroxylation at position 5 or 7 of the this compound ring, followed by a second oxidation to form the quinone. nih.govosti.gov For the p-quinone pathway, the mechanism involves a more complex oxidative cleavage of the central thia-ring. nih.gov Computational models can compare the energetic feasibility of these different routes. Furthermore, the electronic properties of the resulting quinone metabolites, such as their electron affinity and lowest unoccupied molecular orbital (LUMO) energies, are calculated to assess their reactivity. researchgate.nettandfonline.com

Table 2: Theoretical Reactivity Descriptors for Quinone Metabolites Note: Data are representative examples based on DFT calculations for analogous quinone structures.

| Metabolite | Formation Pathway | Calculation Method | LUMO Energy (eV) | Predicted Electron Affinity (kcal/mol) |

| o-Quinone Intermediate | Aromatic Hydroxylation | DFT (B3LYP/6-31G) | -2.85 | 45.2 |

| p-Quinone Intermediate | Ring Cleavage | DFT (B3LYP/6-31G) | -2.98 | 48.9 |

These theoretical investigations provide a molecular-level understanding of how this compound is metabolized. By predicting the relative likelihood of different metabolic pathways and assessing the intrinsic reactivity of the metabolites formed, computational chemistry guides the design of safer drug candidates with a reduced potential for metabolic bioactivation.

Spectroscopic Characterization Techniques for Dihydrobenzoxathiin Compounds

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of dihydrobenzoxathiin compounds. ipb.ptplasmion.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. wikipedia.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information. savemyexams.comchemguide.co.ukyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.net This is a critical step in identifying unknown this compound derivatives or confirming the synthesis of a target compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, including many this compound derivatives. wikipedia.orgnih.govlibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create charged droplets. wikipedia.orglibretexts.org The solvent evaporates, leaving the charged analyte molecules to be analyzed by the mass spectrometer. wikipedia.orglibretexts.org ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures containing this compound compounds and their metabolites. acs.orgmdpi.comtandfonline.com This technique is known for producing minimal fragmentation, which is advantageous for determining the molecular ion. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. vscht.cz These vibrations occur at characteristic frequencies, providing a unique spectral fingerprint for a given compound. compoundchem.com

In the analysis of this compound compounds, IR spectroscopy can confirm the presence of key structural features. The this compound core contains several characteristic bonds that give rise to distinct absorption bands in the IR spectrum. For instance, the C-O-C ether linkage and the C-S-C thioether linkage will have specific stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while aliphatic C-H stretches appear between 3000-2850 cm⁻¹. ukim.edu.mk The presence of a hydroxyl (-OH) group, a common substituent in biologically active derivatives, would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding. ukim.edu.mkwiredchemist.com Carbonyl (C=O) stretching frequencies, if present in a derivative, are strong and appear in the 1760-1665 cm⁻¹ region. ukim.edu.mk

Table 1: Characteristic Infrared Absorption Frequencies for this compound Moieties

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H stretch | 3100–3000 | Medium |

| C-C stretch (in-ring) | 1600–1585 & 1500-1400 | Medium | |

| Alkane | C-H stretch | 3000–2850 | Medium |

| Ether | C-O stretch | 1320-1000 | Strong |

| Thioether | C-S stretch | ~700-600 | Variable |

| Phenol (B47542)/Alcohol | O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |

Data sourced from general IR spectroscopy tables. ukim.edu.mkwiredchemist.comwpmucdn.com

X-ray Diffraction Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed electron density map and, consequently, a model of the molecular structure. wikipedia.orgnih.gov

For example, a study on various heterocyclic compounds utilized single crystal X-ray diffraction to determine their molecular and crystal structures, providing a comparative analysis of bond lengths and angles in similar molecular fragments. researchgate.net This level of detail is critical for structure-activity relationship (SAR) studies of this compound-based compounds.

To understand the mechanism of action of this compound derivatives that target specific proteins, co-crystallization with the biological macromolecule of interest is performed. nih.gov For derivatives targeting the estrogen receptor alpha ligand-binding domain (ERα LBD), obtaining a crystal structure of the complex is a key objective. This provides a static snapshot of how the ligand binds within the active site of the protein.

The process involves purifying the ERα LBD protein and incubating it with the this compound ligand before setting up crystallization trials. nih.gov The resulting crystal structure reveals the specific protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and activity. nih.gov For instance, the crystal structure of the ERα LBD complexed with the selective estrogen receptor modulator (SERM) lasofoxifene (B133805) revealed how the ligand's side chain displaces helix 12 of the receptor, a key conformational change related to its antagonist activity. nih.gov Similarly, co-crystal structures can show how a bulky substituent on a ligand can be accommodated within the ligand-binding pocket, sometimes leading to full agonist activity. nih.gov These structural insights are invaluable for the rational design of new and more potent this compound-based modulators of ERα.

Application of Chemometrics in Spectroscopic Analysis of Dihydrobenzoxathiins

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data, particularly from large and complex datasets generated by spectroscopic instruments. oaji.netbitsathy.ac.in When analyzing a series of this compound derivatives, chemometric techniques can be applied to their spectroscopic data (e.g., from IR or UV-Vis spectroscopy) to identify patterns, classify compounds, and build predictive models. bitsathy.ac.incabidigitallibrary.org

For example, Principal Component Analysis (PCA), a common unsupervised chemometric method, can be used to reduce the dimensionality of spectral data and visualize the relationships between different this compound analogues based on their spectral features. bitsathy.ac.in This can help in grouping compounds with similar structural characteristics. Supervised methods, such as Partial Least Squares (PLS) regression, can be employed to develop quantitative models that correlate the spectral data with a specific biological activity or property. bitsathy.ac.in The combination of spectroscopy and chemometrics offers a powerful approach for high-throughput screening and analysis of this compound libraries, facilitating the identification of lead compounds with desired properties. nih.gov

Biological Activity and Pharmacological Mechanisms of Dihydrobenzoxathiin in Vitro Studies

Estrogen Receptor Modulation

Dihydrobenzoxathiins are a class of non-steroidal compounds that have been extensively studied for their interaction with estrogen receptors (ERs). researchgate.netnih.gov These molecules function as ligands for ERs, which are crucial drug targets for conditions like breast cancer and osteoporosis. researchgate.net In vitro studies have been pivotal in characterizing the specific nature of their interaction with ER subtypes and their subsequent effects on cellular signaling pathways.

Dihydrobenzoxathiin and its analogs are recognized as Selective Estrogen Receptor Modulators (SERMs). nih.gov SERMs are a unique class of compounds characterized by their ability to exhibit tissue-specific effects, acting as either estrogen receptor agonists in some tissues or as antagonists in others. nih.govyoutube.com The biological activity of this compound-based SERMs has been rigorously evaluated in various in vitro models to determine their estrogenic and antiestrogenic properties. researchgate.net For instance, while some SERMs might mimic the beneficial effects of estrogen in bone tissue, they can simultaneously block estrogen's proliferative effects in breast tissue. nih.gov This dual activity is a hallmark of SERMs and is central to their therapeutic potential. youtube.com Studies on various analogs have shown that modifications to the side chain of the this compound structure can significantly alter the agonist versus antagonist activity profile in different tissues. researchgate.net

A distinguishing feature of the this compound class of compounds is their pronounced selectivity for Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ). researchgate.netnih.gov This high degree of selectivity has led to their specific classification as Selective Estrogen Receptor Alpha Modulators (SERAMs). researchgate.netnih.govdrugbank.com While typical SERMs may show less than a 10-fold binding selectivity for ERα over ERβ, this compound-based SERAMs can exhibit more than 50-fold selectivity for ERα. researchgate.net This enhanced selectivity is a significant finding, as ERα is a primary target in the treatment of breast cancer. frontiersin.org Research into various this compound analogs, including those with modified bicyclic amine or alkyl-substituted pyrrolidine (B122466) side chains, confirms that the core structure generally maintains this high degree of selectivity for ERα. nih.govnih.govscilit.com

Receptor binding assays are fundamental in vitro tools used to quantify the affinity of a ligand for its receptor. For dihydrobenzoxathiins, these assays have consistently demonstrated a significantly higher binding affinity for ERα compared to ERβ. nih.gov This selectivity is a key aspect of their pharmacological profile. While specific binding affinity values (e.g., IC₅₀) for a single parent compound are detailed within specific studies, the broader finding across multiple studies is the consistent and high degree of selectivity for ERα. researchgate.netnih.gov This preferential binding is the molecular basis for their characterization as SERAMs. researchgate.net The structural differences between the ligand-binding pockets of ERα and ERβ, although subtle, are exploited by the this compound scaffold to achieve this selectivity. frontiersin.orgoncotarget.com

Table 1: Estrogen Receptor Selectivity of this compound-Based Compounds

| Compound Class | Target Receptor | Selectivity Profile | Reference |

|---|---|---|---|

| This compound-based SERAMs | ERα vs. ERβ | Exhibit more than 50-fold selectivity for ERα. | researchgate.net |

| This compound Analogs | ERα vs. ERβ | Generally maintain a high degree of selectivity for ERα over ERβ. | nih.govnih.gov |

To determine whether the binding of a this compound analog to an estrogen receptor results in an agonist or antagonist effect, functional assays such as transactivation assays are employed. These assays are often conducted in reporter cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells. nih.govnih.gov These cells can be engineered to express specific estrogen receptors (ERα or ERβ) along with a reporter gene (like luciferase) that is linked to an estrogen response element (ERE). bpsbioscience.com When an agonist binds to the receptor, it triggers a conformational change that allows the receptor-ligand complex to bind to the ERE and activate the transcription of the reporter gene, producing a measurable signal. Conversely, an antagonist will bind to the receptor but prevent this activation, often by competing with an agonist like estradiol (B170435). nih.gov Through such assays, the functional estrogenic and anti-estrogenic activities of this compound derivatives are quantified in a controlled cellular environment. researchgate.netnih.gov

Antiproliferative and Cytotoxic Effects in Cell Lines

Beyond receptor modulation, a critical aspect of the in vitro evaluation of this compound compounds is their effect on cell growth and survival, particularly in cancer cell lines. nih.govdrugbank.com These studies assess the compounds' potential as anticancer agents by measuring their ability to halt cell proliferation (antiproliferative effects) or induce cell death (cytotoxic effects). mdpi.comnih.govmdpi.com

The MCF-7 human breast cancer cell line is an estrogen-sensitive, ERα-positive cell line that serves as a standard model for testing the efficacy of anti-estrogenic compounds. researchgate.netfrontiersin.org Numerous studies have demonstrated that this compound analogs are potent inhibitors of MCF-7 cell growth. researchgate.netnih.gov This antiproliferative activity is consistent with their role as ERα antagonists in breast cancer cells. By blocking the action of estradiol at the ERα, these compounds inhibit the estrogen-driven proliferation that characterizes this type of cancer. nih.govnih.gov Research on various analogs with modified side chains has shown that despite structural changes, many derivatives maintain high potency in inhibiting the proliferation of MCF-7 cells. researchgate.netnih.gov

Table 2: In Vitro Antiproliferative Activity of this compound Analogs

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| This compound Analogs | MCF-7 (Human Breast Carcinoma) | Maintained high potency in the inhibition of cell growth. | researchgate.netnih.gov |

Mechanistic Aspects of Cytotoxicity (e.g., Reactive Metabolite Formation)

The cytotoxicity of certain drug candidates can be attributed to their biotransformation into chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. nih.govnih.gov Studies on this compound-based selective estrogen receptor modulators (SERMs) have investigated this phenomenon in human liver microsomes. frontiersin.org

The bioactivation of the this compound derivative, (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol (referred to as Compound I), was found to be mediated primarily by the cytochrome P450 isoform CYP3A4. frontiersin.org This process leads to the formation of reactive metabolites through at least three distinct pathways:

Imine Formation: Metabolism of the piperidine (B6355638) side chain can form a reactive iminium ion. This was confirmed by trapping the intermediate as a bis-cyano adduct in the presence of sodium cyanide. frontiersin.org

Quinone Formation: Oxidative cleavage of the this compound ring can produce a hydroquinone/para-benzoquinone redox couple. frontiersin.org

o-Quinone Formation: Hydroxylation at either the 5 or 7 position of the benzoxathiin core can lead to an o-quinone intermediate. frontiersin.org

These reactive species contribute to covalent binding to microsomal proteins, a key indicator of potential cytotoxicity. In one study, incubation of Compound I with human liver microsomes resulted in significant covalent binding, reaching 1106 pmol equiv/mg of protein after a 45-minute incubation. frontiersin.org

Structural modification was explored as a strategy to mitigate this bioactivation. A second derivative, (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol (Compound II), which replaces the piperidine ring with a pyrrolidine group, was synthesized. frontiersin.org This change successfully prevented the formation of a reactive iminium ion. Consequently, the covalent binding of Compound II to microsomal proteins was substantially reduced compared to Compound I. frontiersin.org

Table 1: Covalent Binding of this compound Derivatives in Human Liver Microsomes

| Compound | Key Structural Feature | Covalent Binding (pmol equiv/mg protein) | Primary Bioactivation Pathway(s) |

|---|---|---|---|

| Compound I | Piperidine Side Chain | 1106 | Iminium Ion, Quinone, o-Quinone |

| Compound II | Pyrrolidine Side Chain | 461 | Rearranged Biphenyl (B1667301) Quinone |

Modulation of Other Receptor Systems

Derivatives of the this compound scaffold have been investigated for their ability to interact with various G protein-coupled receptors (GPCRs).

The melatonin (B1676174) receptors, MT1 and MT2, are crucial for regulating circadian rhythms. researchgate.netresearchgate.net A series of 5-substituted-2,3-dihydro-1,4-benzoxathiins featuring a retroamide function were synthesized and evaluated for their activity as melatonin receptor ligands. These novel analogues were tested on human MT1 and MT2 receptors and demonstrated an affinity similar to that of melatonin itself.